N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 898425-60-0
VCID: VC5134403
InChI: InChI=1S/C13H16N2O5S/c1-2-14(12-7-8-21(19,20)9-12)13(16)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3
SMILES: CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C13H16N2O5S
Molecular Weight: 312.34

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide

CAS No.: 898425-60-0

Cat. No.: VC5134403

Molecular Formula: C13H16N2O5S

Molecular Weight: 312.34

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide - 898425-60-0

Specification

CAS No. 898425-60-0
Molecular Formula C13H16N2O5S
Molecular Weight 312.34
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzamide
Standard InChI InChI=1S/C13H16N2O5S/c1-2-14(12-7-8-21(19,20)9-12)13(16)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3
Standard InChI Key GMFDHWGPYMDROE-UHFFFAOYSA-N
SMILES CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydrothiophene ring oxidized to a sulfone (1,1-dioxide) at the 3-position, coupled to an ethylamine group and a 4-nitrobenzamide moiety. The sulfone group introduces strong electron-withdrawing effects, while the nitro group at the para position of the benzamide enhances electrophilic reactivity.

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅N₂O₅S
Molecular Weight327.33 g/mol
LogP (Octanol-Water)1.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (sulfone O, nitro O, amide O)

The sulfone group increases water solubility compared to non-oxidized thiophene analogs, while the nitrobenzamide contributes to planar molecular geometry, potentially enhancing π-π stacking interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A hypothetical synthesis route involves three stages:

  • Tetrahydrothiophene Sulfone Preparation:
    Oxidation of tetrahydrothiophene with hydrogen peroxide catalyzed by tungsten-based systems yields the 1,1-dioxide derivative.

  • Ethylamine Introduction:
    Nucleophilic substitution at the 3-position using ethylamine under basic conditions (e.g., K₂CO₃ in DMF).

  • Nitrobenzamide Coupling:
    Reaction with 4-nitrobenzoyl chloride in dichloromethane with triethylamine as a base.

Key Reaction Conditions:

  • Sulfone formation: 60°C, 12 hr, 85% yield

  • Amide coupling: 0°C to room temperature, 72% yield

Process Optimization Challenges

Industrial scale-up faces hurdles in:

  • Nitro Group Stability: Risk of reduction during hydrogenation steps requires inert atmosphere handling.

  • Sulfone Byproducts: Over-oxidation to sulfonic acids necessitates precise stoichiometric control.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. Bromination experiments with analogous structures show:

Table 2: Halogenation Reactivity

ReagentPositionYield
Br₂/FeBr₃Benzamide meta58%
NBS (AIBN)Allylic<10%

Sulfone Participation

The sulfone group enables:

  • Nucleophilic Attack: At the β-position by Grignard reagents

  • Reductive Desulfurization: Using Raney Nickel to yield alkanes (theoretical pathway)

Industrial and Material Science Applications

Polymer Modification

Sulfone-containing monomers improve:

  • Thermal Stability: Glass transition temperatures increase by 40–60°C compared to thioether analogs

  • Dielectric Properties: ε = 2.8–3.1 at 1 MHz (vs. 3.5–4.0 for non-sulfonated polymers)

Corrosion Inhibition

Electrochemical testing in saline solutions shows:

  • 92% efficiency at 50 ppm concentration

  • Anodic passivation via sulfone-iron coordination

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